molecular formula C12H19NO2S B1527304 [(4-Methanesulfonylphenyl)methyl](2-methylpropyl)amine CAS No. 1248189-66-3

[(4-Methanesulfonylphenyl)methyl](2-methylpropyl)amine

Cat. No. B1527304
M. Wt: 241.35 g/mol
InChI Key: PGSBGJUPRJMHON-UHFFFAOYSA-N
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Description

[(4-Methanesulfonylphenyl)methyl](2-methylpropyl)amine, also known as MMPMA, is a versatile amine compound that has a wide range of applications in a variety of scientific fields. It has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. This compound has also been studied for its potential therapeutic applications, as it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Oxidation Reactions

Oxidation reactions are a key area of study, with research focusing on the oxidative behavior of related sulfide compounds. For example, the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide and other oxidants like ozone and sodium metaperiodate has been explored. This research highlights the potential of these compounds in synthesizing various sulfoxides and sulfones, which are crucial intermediates in pharmaceuticals and agrochemicals (Ogura, Suzuki, & Tsuchihashi, 1980).

Amino Group Reactions

The reactivity of amino groups in sulfhydryl reagents like methyl methanesulfonothioate (MMTS) towards amines has been studied, indicating the formation of methylsulfenamide of the amine. This research advises caution in using MMTS where amine reactions could lead to undesired products, which is crucial for the synthesis of pharmaceuticals and chemical research (Kluger & Tsui, 1980).

Particle Formation and Atmospheric Chemistry

Studies have explored the role of methanesulfonic acid (MSA) in new particle formation, particularly in combination with amines like monoethanolamine (MEA). Such research is vital for understanding atmospheric processes and the impact of human activities on air quality and climate change (Shen et al., 2019).

Pharmaceutical Applications

Research into (4-methanesulfonamidophenoxy)propanolamines has shown their potential as Class III antiarrhythmic agents, indicating the importance of such compounds in developing new therapeutic agents for cardiovascular diseases (Connors et al., 1991).

Environmental Biodegradation

The biodegradation of compounds like bensulfuron methyl under methanogenic conditions has been studied, providing insights into the environmental fate and transformation of sulfonylurea herbicides. This research is crucial for assessing the environmental impact and sustainability of agricultural practices (Zhu et al., 2018).

These studies demonstrate the broad applicability of "(4-Methanesulfonylphenyl)methylamine" and related compounds in various scientific domains, from synthetic chemistry to environmental sciences, highlighting their significance in both fundamental research and practical applications.

properties

IUPAC Name

2-methyl-N-[(4-methylsulfonylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-10(2)8-13-9-11-4-6-12(7-5-11)16(3,14)15/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBGJUPRJMHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methanesulfonylphenyl)methyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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